
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine ring structure. Barbituric acid and its derivatives have been widely studied for their pharmacological properties, particularly as central nervous system depressants.
Vorbereitungsmethoden
The synthesis of 1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid typically involves the reaction of 1,3-dimethylurea with malonic acid derivatives under acidic conditions. The process can be divided into several steps:
Bromination: The starting material, diethyl ethylmalonate, undergoes bromination to introduce a bromine atom.
Alkylation: The brominated intermediate is then alkylated with 1-ethylpropyl group.
Cyclization and Acidification: The alkylated product undergoes cyclization to form the barbituric acid ring, followed by acidification to yield the final product
Analyse Chemischer Reaktionen
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another substituent. Common reagents used in these reactions include strong acids, bases, and oxidizing agents
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives.
Biology: It is studied for its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: This compound is investigated for its potential therapeutic effects, including its use as a sedative and anesthetic.
Industry: It is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid involves its interaction with the central nervous system. It acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and hypnotic effects. The compound binds to GABA receptors, increasing the influx of chloride ions into neurons, which hyperpolarizes the cell membrane and reduces neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and anesthetic.
Secobarbital: Used for its hypnotic effects. The uniqueness of this compound lies in its specific substituents, which can influence its pharmacological profile and potency
Eigenschaften
CAS-Nummer |
66941-00-2 |
|---|---|
Molekularformel |
C11H18N2O3 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1,5-dimethyl-5-pentan-3-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-5-7(6-2)11(3)8(14)12-10(16)13(4)9(11)15/h7H,5-6H2,1-4H3,(H,12,14,16) |
InChI-Schlüssel |
UOYFVXJIGHQGPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C1(C(=O)NC(=O)N(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


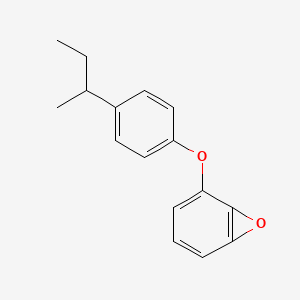
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
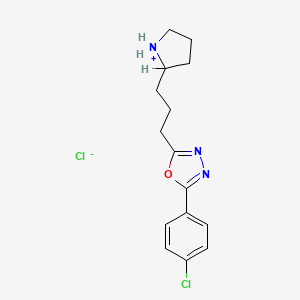
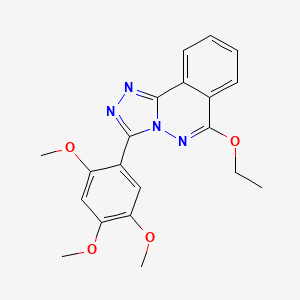
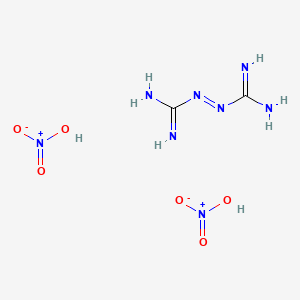
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
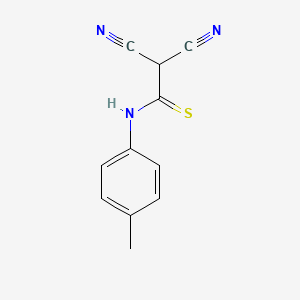
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)

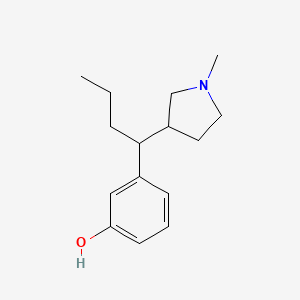
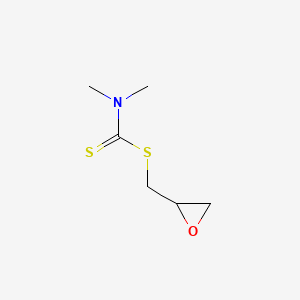
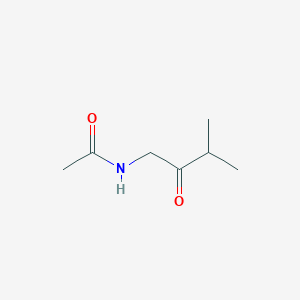
![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)
